molecular formula C12H8N2O3 B2855693 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione CAS No. 207564-99-6

5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione

Cat. No. B2855693
M. Wt: 228.207
InChI Key: SAWLDYRYYCCJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06362181B1

Procedure details

A solution of compound 5-amino-2-tert-butyldimethylsilyoxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline (0.8 g, 2.3 mmol, from Example B) in 2% HCl in ethanol (50 mL) was stirred at room temperature for 1 hour. The solid which formed was filtered and dried, to give 0.4 g of the title compound, mp 288-294° C. (dec).
Name
5-amino-2-tert-butyldimethylsilyoxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[CH:13]=[CH:12][CH:11]=[C:10]3[C:5]2=[C:6]([CH:24]=1)[C:7](=[O:23])[N:8]([O:15][Si](C(C)(C)C)(C)C)[C:9]3=[O:14]>Cl.C(O)C>[NH2:1][C:2]1[CH:3]=[C:4]2[CH:13]=[CH:12][CH:11]=[C:10]3[C:5]2=[C:6]([CH:24]=1)[C:7](=[O:23])[N:8]([OH:15])[C:9]3=[O:14]

Inputs

Step One
Name
5-amino-2-tert-butyldimethylsilyoxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline
Quantity
0.8 g
Type
reactant
Smiles
NC=1C=C2C3=C(C(N(C(C3=CC=C2)=O)O[Si](C)(C)C(C)(C)C)=O)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C3=C(C(N(C(C3=CC=C2)=O)O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.